molecular formula C17H16N4O3S B2424641 N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898612-55-0

N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2424641
CAS RN: 898612-55-0
M. Wt: 356.4
InChI Key: JVKWTQJUTQHFND-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Computational and Pharmacological Evaluation

Compounds related to N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, specifically those containing 1,3,4-oxadiazole and pyrazole novel derivatives, have been evaluated for their computational and pharmacological potential. These studies have included toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting the versatility of these compounds in medical research. For instance, specific derivatives showed moderate inhibitory effects in all assays, good affinity for COX-2 and 5-LOX, and significant antioxidant potential (Faheem, 2018).

Synthesis and Pharmacological Evaluation

Another aspect of research involves the synthesis and pharmacological evaluation of compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, as glutaminase inhibitors. These studies aim to identify more potent inhibitors with improved drug-like properties, which can attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives demonstrates the effect of hydrogen bonding on self-assembly processes. These studies not only provide insights into the structural aspects but also evaluate the antioxidant activity of the complexes, showcasing the broad range of potential applications for related compounds in the field of chemistry and biochemistry (Chkirate et al., 2019).

Antimicrobial and Hemolytic Agents

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has explored their potential as antimicrobial and hemolytic agents. These studies contribute to the understanding of the structure-activity relationship, providing a foundation for the development of new therapeutic agents (Rehman et al., 2016).

Anticancer Properties

The exploration of novel 2-chloro N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol for their anticancer properties represents another significant area of research. These studies have involved screening the compounds for cytotoxicity against various cancer cell lines, indicating the potential of related compounds in cancer therapy (Vinayak et al., 2014).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-23-14-6-4-3-5-13(14)19-15(22)11-25-17-21-20-16(24-17)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKWTQJUTQHFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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